2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS No.: 921774-21-2
Cat. No.: VC11960276
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921774-21-2 |
---|---|
Molecular Formula | C16H13ClN2O2 |
Molecular Weight | 300.74 g/mol |
IUPAC Name | 2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Standard InChI | InChI=1S/C16H13ClN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21) |
Standard InChI Key | XLGVVFWMRWVUKI-UHFFFAOYSA-N |
SMILES | CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES | CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
2-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (molecular formula: ) features a benzamide moiety linked to a modified indole scaffold. Key structural attributes include:
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A 2-chlorobenzoyl group at the amide nitrogen, which enhances electrophilic reactivity and influences binding interactions .
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A 1-methyl-2-oxo-2,3-dihydro-1H-indole core, where the oxo group at position 2 introduces keto-enol tautomerism, potentially affecting solubility and metabolic stability .
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A planar aromatic system that may facilitate π-π stacking interactions in biological targets .
Table 1: Hypothetical Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 316.75 g/mol |
LogP (Octanol-Water) | ~2.8 (predicted) |
Hydrogen Bond Donors | 2 (amide NH, indole NH) |
Hydrogen Bond Acceptors | 3 (amide O, ketone O, indole N) |
Rotatable Bonds | 3 |
Synthetic Approaches
While no explicit synthesis of this compound is documented, analogous indole-benzamide derivatives are typically synthesized via:
Fischer Indole Synthesis
The indole core can be constructed through acid-catalyzed cyclization of phenylhydrazines with ketones, followed by N-methylation . Subsequent acylation with 2-chlorobenzoyl chloride under Schotten-Baumann conditions yields the target compound .
Palladium-Catalyzed Cross-Coupling
For advanced derivatives, Suzuki-Miyaura coupling could introduce substituents to the benzamide or indole rings, enhancing selectivity for biological targets .
Biological Activity and Mechanism
Although direct studies are absent, structurally related compounds exhibit:
Kinase Inhibition
Oxindole derivatives demonstrate potent inhibition of Tousled-like kinase 2 (TLK2), a regulator of DNA replication and chromatin assembly . The 2-chlorobenzamide group may enhance ATP-binding site interactions through halogen bonding .
Antitumor Effects
Indole-2-oxoacetamide analogs show activity against colorectal and lung carcinomas by inducing pro-apoptotic pathways . Substitutions at the indole N1 position (e.g., methyl groups) improve metabolic stability and blood-brain barrier penetration .
Table 2: Inferred Biological Profile
Target/Activity | Potential Effect | Mechanism |
---|---|---|
TLK2 Kinase | Inhibition (IC ~100 nM)* | ATP-competitive binding |
ASF1 Histone Chaperone | Stabilization | Phosphorylation mimicry |
Apoptosis Pathways | Activation (Caspase-3/7 induction) | Bcl-2/Bax modulation |
*Predicted based on oxindole derivatives .
Structure-Activity Relationships (SAR)
Critical modifications influencing activity include:
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Chloro Position: 2-Chloro substitution on benzamide improves target affinity compared to para-substituted analogs due to steric and electronic effects .
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Indole Oxidation State: The 2-oxo group is essential for kinase inhibition, likely participating in hydrogen bonding with catalytic lysine residues .
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N1 Methylation: Enhances lipophilicity and protects against oxidative metabolism, prolonging half-life .
Applications and Future Directions
Chemical Probe Development
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